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Compound of Interest

Compound Name: TJU103

Cat. No.: B3026600 Get Quote

This technical support center provides troubleshooting guidance and frequently asked

questions (FAQs) for researchers, scientists, and drug development professionals working with

the novel material TJU103 in powder bed fusion additive manufacturing. Our goal is to help you

overcome common challenges and achieve high-density, high-quality printed parts for your

research and development applications.

Frequently Asked Questions (FAQs)
Q1: What are the most common challenges when 3D printing with a new material like TJU103?

When working with a novel material such as TJU103, researchers often encounter challenges

related to achieving high density and structural integrity.[1][2] The most common issues

include:

Porosity: The formation of small voids or pores within the printed part, which can significantly

reduce its density and mechanical strength.[3][4][5]

Cracking and Warping: These defects are often caused by residual stresses that build up

during the rapid heating and cooling cycles of the printing process.[3][4]

Poor Surface Finish: The layer-by-layer nature of 3D printing can result in rough surfaces,

which may require post-processing.[1][5]
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Inconsistent Material Properties: The mechanical properties of the final part are highly

dependent on the printing parameters, which need to be optimized for a new material.[6]

Q2: What level of relative density should I aim for with TJU103 parts?

For most research and drug development applications requiring high performance, a relative

density of over 99.5% is recommended to ensure optimal mechanical properties and

consistency.[7][8][9] Achieving near-full density is crucial for applications where material

integrity is critical.

Q3: What are the primary causes of porosity in TJU103 prints?

Porosity in 3D printed metal parts can stem from several factors:

Gas Porosity: Trapped gas bubbles within the molten pool that do not have time to escape

before solidification.[10] This can be exacerbated by the quality of the inert gas flow in the

build chamber.

Keyhole Porosity: This occurs when the laser energy is too high, causing deep, narrow melt

pools that can become unstable and trap gas.[11]

Lack of Fusion Porosity: Insufficient energy input from the laser can lead to incomplete

melting of the powder particles, leaving voids between layers or adjacent tracks.[11][12]

Q4: Can post-processing improve the density of my TJU103 parts?

Yes, post-processing can significantly improve the density and overall quality of your printed

parts.[13][14]

Hot Isostatic Pressing (HIP): This process applies high temperature and uniform pressure to

the part, effectively closing internal pores and increasing density.[13][14]

Heat Treatment: While primarily used to relieve residual stresses and improve mechanical

properties, certain heat treatment cycles can also contribute to densification.[14][15]
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This guide provides solutions to common problems encountered during the 3D printing of high-

density TJU103 parts.

Issue 1: Low Part Density and High Porosity
Symptoms:

The measured density of the printed part is significantly lower than the theoretical density of

TJU103.

Microscopic analysis reveals a high concentration of pores.

Possible Causes and Solutions:

Possible Cause Recommended Action

Inadequate Laser Power

Increase the laser power in small increments.

Insufficient power leads to incomplete melting of

the powder.[3][12]

Incorrect Scanning Speed

Adjust the scanning speed. A speed that is too

high may not allow for complete melting, while a

speed that is too low can cause keyhole

porosity.[7]

Suboptimal Hatch Distance

Decrease the hatch distance (the spacing

between laser scan lines) to ensure proper

overlap and fusion between adjacent tracks.[7]

[16]

Incorrect Layer Thickness

Ensure the layer thickness is appropriate for the

powder particle size distribution of TJU103. A

thicker layer may require higher energy input to

melt completely.[7]

Poor Powder Quality

Use high-quality, spherical TJU103 powder with

a consistent particle size distribution to ensure

good flowability and packing density.[4]
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Issue 2: Cracking and Warping of Printed Parts
Symptoms:

Visible cracks on the surface or within the part.

The part has distorted or lifted from the build plate.

Possible Causes and Solutions:

Possible Cause Recommended Action

High Residual Stresses

Implement a preheating strategy for the build

plate to reduce the thermal gradient during

printing.[4][16]

Inappropriate Scanning Strategy

Employ a different scanning strategy, such as

rotating the scan vector between layers (e.g., by

67° or 90°), to distribute thermal stresses more

evenly.[7][8]

Lack of Support Structures

For complex geometries, ensure adequate

support structures are designed to anchor the

part to the build plate and dissipate heat.[1]

Rapid Cooling

After the build is complete, allow the part to cool

down slowly within the build chamber to

minimize thermal shock.

Experimental Protocols
Protocol 1: Density Measurement using the Archimedes
Method
This protocol outlines the steps to determine the density of your 3D printed TJU103 parts. The

Archimedes method is a non-destructive and cost-effective technique for density measurement.

[17][18]

Materials:

Troubleshooting & Optimization

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 4 / 10 Tech Support

https://www.jeolusa.com/NEWS-EVENTS/Blog/overcoming-key-challenges-in-metal-3d-printing
https://ebeammachine.com/how-to-optimize-the-laser-powder-bed-fusion-process-for-superior-results/
https://www.mdpi.com/1996-1944/15/16/5777
https://www.researchgate.net/publication/362842978_Laser_Powder_Bed_Fusion_Process_Parameters'_Optimization_for_Fabrication_of_Dense_IN_625
https://3dincredible.com/what-are-the-main-challenges-in-3d-printing-with-metal/
https://www.benchchem.com/product/b3026600?utm_src=pdf-body
https://27028629.fs1.hubspotusercontent-eu1.net/hubfs/27028629/PDFs/Dichtewaage/Analysis%20of%20measurement%20methods%20for%20density%20determination%20in%20additive%20manufacturing.pdf
https://store.astm.org/f3637-23.html
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b3026600?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Analytical balance with a resolution of at least 0.1 mg

Beaker of distilled water (or another liquid of known density)

Suspension wire or sample holder

Thermometer

Procedure:

Dry Weight Measurement:

Ensure the TJU103 part is clean and dry.

Measure the mass of the dry part in the air. Record this as m_air.

Suspended Weight Measurement:

Suspend the part from the balance using the wire, ensuring it is fully submerged in the

distilled water and not touching the sides or bottom of the beaker.

Record the mass of the suspended part as m_water.

Water Temperature Measurement:

Measure the temperature of the distilled water to determine its precise density (ρ_water)

from a standard reference table.

Density Calculation:

Calculate the density of the TJU103 part (ρ_part) using the following formula: ρ_part =

(m_air / (m_air - m_water)) * ρ_water

Relative Density Calculation:

To determine the relative density, divide the measured density by the theoretical density of

TJU103 and express it as a percentage.
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Protocol 2: Sample Preparation for Microstructural
Analysis
This protocol describes the preparation of TJU103 samples for microscopic examination to

assess porosity and other microstructural features.

Materials:

Sectioning saw (e.g., a low-speed diamond saw)

Mounting press and mounting compound (e.g., epoxy resin)

Grinding and polishing machine

Abrasive grinding papers (e.g., 240, 400, 600, 800, 1200 grit)

Polishing cloths and diamond suspensions (e.g., 6 µm, 3 µm, 1 µm)

Optical microscope

Procedure:

Sectioning: Carefully cut a cross-section of the TJU103 part from an area of interest.

Mounting: Mount the sectioned sample in a mounting compound to facilitate handling during

grinding and polishing.

Grinding:

Begin grinding the sample surface with the coarsest grit abrasive paper (e.g., 240 grit)

using water as a lubricant.

Progressively move to finer grit papers, ensuring that the scratches from the previous step

are completely removed before moving to the next. Rotate the sample 90 degrees

between each grit size.

Polishing:
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After the final grinding step (e.g., 1200 grit), clean the sample thoroughly.

Polish the sample using a polishing cloth with a coarse diamond suspension (e.g., 6 µm).

Repeat the polishing step with progressively finer diamond suspensions (e.g., 3 µm, then

1 µm) until a mirror-like surface finish is achieved.

Microscopic Examination:

Clean and dry the polished sample.

Examine the sample under an optical microscope to identify and quantify porosity, lack of

fusion defects, and other microstructural features.

Visual Guides

3D Printing Process

Post-Processing & Analysis
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Caption: Experimental workflow for printing and characterizing TJU103 parts.
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Caption: Troubleshooting flowchart for addressing porosity in TJU103 prints.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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